molecular formula C13H18FN B13223134 3-(2-Fluorophenyl)-4-propylpyrrolidine

3-(2-Fluorophenyl)-4-propylpyrrolidine

Cat. No.: B13223134
M. Wt: 207.29 g/mol
InChI Key: XNZGYDGAHPXVRJ-UHFFFAOYSA-N
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Description

3-(2-Fluorophenyl)-4-propylpyrrolidine is an organic compound that belongs to the class of pyrrolidines. This compound features a pyrrolidine ring substituted with a 2-fluorophenyl group and a propyl group. Pyrrolidines are known for their diverse biological activities and are often used as building blocks in the synthesis of pharmaceuticals and other bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluorophenyl)-4-propylpyrrolidine can be achieved through several synthetic routes. One common method involves the reaction of 2-fluorobenzaldehyde with propylamine to form an imine intermediate, which is then cyclized to form the pyrrolidine ring. The reaction conditions typically involve the use of a suitable solvent such as acetonitrile and a catalyst like platinum or palladium on carbon .

Industrial Production Methods

For industrial production, the process is often optimized for higher yields and cost-effectiveness. This may involve the use of continuous flow reactors and more efficient catalysts. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluorophenyl)-4-propylpyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-Fluorophenyl)-4-propylpyrrolidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders.

    Industry: Used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 3-(2-Fluorophenyl)-4-propylpyrrolidine involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Fluorophenyl)-4-methylpyrrolidine
  • 3-(2-Fluorophenyl)-4-ethylpyrrolidine
  • 3-(2-Fluorophenyl)-4-butylpyrrolidine

Uniqueness

3-(2-Fluorophenyl)-4-propylpyrrolidine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the propyl group may enhance its lipophilicity and ability to cross biological membranes, potentially increasing its efficacy in certain applications .

Properties

Molecular Formula

C13H18FN

Molecular Weight

207.29 g/mol

IUPAC Name

3-(2-fluorophenyl)-4-propylpyrrolidine

InChI

InChI=1S/C13H18FN/c1-2-5-10-8-15-9-12(10)11-6-3-4-7-13(11)14/h3-4,6-7,10,12,15H,2,5,8-9H2,1H3

InChI Key

XNZGYDGAHPXVRJ-UHFFFAOYSA-N

Canonical SMILES

CCCC1CNCC1C2=CC=CC=C2F

Origin of Product

United States

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